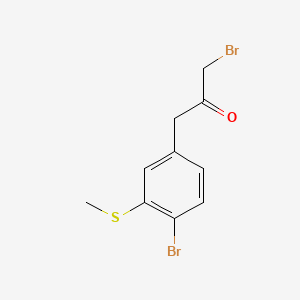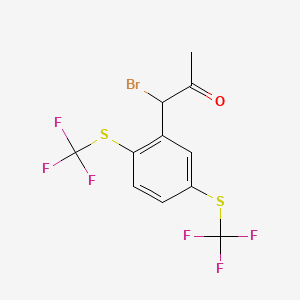
Fmoc-Arg(t-Bu,Pbf)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Arg(t-Bu,Pbf)-OH is a derivative of arginine, an amino acid, used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidino group. The t-butyl (t-Bu) group protects the carboxyl group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(t-Bu,Pbf)-OH typically involves the protection of arginine’s functional groups. The Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Pbf group is added using Pbf chloride, and the t-Bu group is introduced using t-butyl chloroformate. The reactions are carried out in solvents like dichloromethane or dimethylformamide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Arg(t-Bu,Pbf)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group is removed using piperidine, while the Pbf group is cleaved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) and water .
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: Carbodiimides like DIC or EDC, often in the presence of HOBt or HOAt.
Cleavage: TFA with scavengers like TIPS and water
Major Products
The major products formed from these reactions are the desired peptides with the protecting groups removed, allowing for further modifications or applications .
Applications De Recherche Scientifique
Fmoc-Arg(t-Bu,Pbf)-OH is widely used in peptide synthesis, which has applications in various fields:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of Fmoc-Arg(t-Bu,Pbf)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions, while the Pbf group protects the guanidino group of arginine. The t-Bu group protects the carboxyl group. These protecting groups are removed sequentially to allow for the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl (Pmc) as the protecting group.
Fmoc-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group
Uniqueness
Fmoc-Arg(t-Bu,Pbf)-OH is unique due to the combination of protecting groups that offer stability and ease of removal under mild conditions. The Pbf group, in particular, provides better protection against side reactions compared to Pmc and Mtr .
Propriétés
Formule moléculaire |
C38H48N4O7S |
|---|---|
Poids moléculaire |
704.9 g/mol |
Nom IUPAC |
5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C38H48N4O7S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)50(46,47)42-35(41-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42) |
Clé InChI |
YGMOQFCSXYWVFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
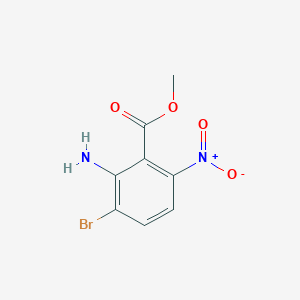


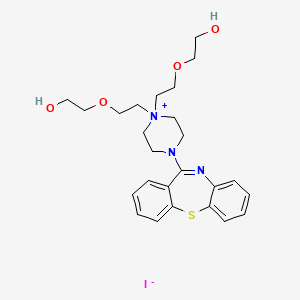
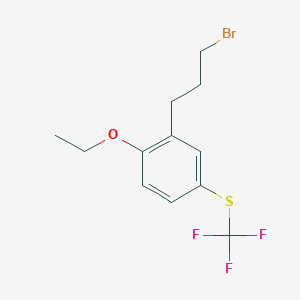
![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
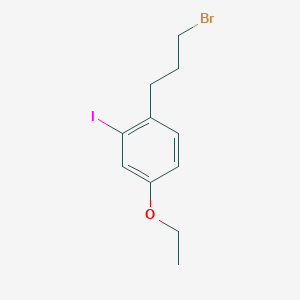
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
